ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
Overview
Description
Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the class of chromenes, which are benzopyran derivatives This compound is characterized by the presence of a methoxy group at the 8th position, an oxo group at the 2nd position, and an ethyl ester group at the 3rd position of the chromene ring
Mechanism of Action
Mode of Action
It’s known that the compound can be synthesized via a knoevenagel condensation reaction . The specific interactions with its targets and the resulting changes are yet to be elucidated.
Result of Action
It’s known that the compound can react with hydrazine hydrate in refluxing ethanol to yield salicylaldehyde azine . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate are not well-studied. Coumarins are known to interact with various enzymes and proteins. They can inhibit the activity of certain enzymes, such as those involved in the inflammatory response
Cellular Effects
The cellular effects of this compound are also not well-documented. Coumarins have been shown to influence cell function in various ways. They can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that coumarins can bind to various biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of salicylaldehyde derivatives with β-ketoesters in the presence of a base. One common method is the Pechmann condensation, which involves the reaction of 8-methoxysalicylaldehyde with ethyl acetoacetate in the presence of a catalyst such as piperidine or sulfuric acid. The reaction is carried out under reflux conditions, and the product is isolated by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as piperidine or sulfuric acid are used to facilitate the reaction, and the product is purified using techniques like distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming chromanols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of chromanols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antioxidant and antimicrobial agent.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and fluorescent probes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
- Methyl 2-oxo-2H-chromene-3-carboxylate
- 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
Uniqueness
Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of the methoxy group at the 8th position, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other chromene derivatives and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
ethyl 8-methoxy-2-oxochromene-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-3-17-12(14)9-7-8-5-4-6-10(16-2)11(8)18-13(9)15/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXWFSDEXYKQST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280521 | |
Record name | NSC17332 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1729-02-8 | |
Record name | NSC17332 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17332 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC17332 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.